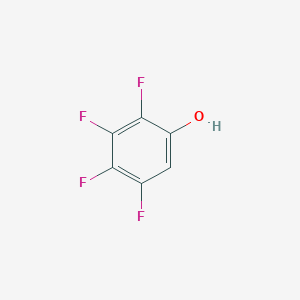2,3,4,5-Tetrafluorophenol
CAS No.: 3467-85-4
Cat. No.: VC7153495
Molecular Formula: C6H2F4O
Molecular Weight: 166.075
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3467-85-4 |
|---|---|
| Molecular Formula | C6H2F4O |
| Molecular Weight | 166.075 |
| IUPAC Name | 2,3,4,5-tetrafluorophenol |
| Standard InChI | InChI=1S/C6H2F4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
| Standard InChI Key | QXYLYYZZWZQACI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)F)F)F)O |
Introduction
Chemical Identification and Structural Properties
Molecular and Structural Characteristics
2,3,4,5-Tetrafluorophenol belongs to the class of polyfluorinated phenols, where fluorine atoms occupy adjacent positions on the aromatic ring. The substitution pattern creates a highly electron-deficient aromatic system, influencing its reactivity in electrophilic substitution and hydrogen-bonding interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3467-85-4 | |
| Molecular Formula | ||
| Average Molecular Mass | 166.073 g/mol | |
| MDL Number | MFCD12032171 |
The compound’s IUPAC name, 2,3,4,5-tetrafluorophenol, reflects the positions of fluorine substituents. Its structure is distinct from 2,3,5,6-tetrafluorophenol, where fluorine atoms are positioned para to the hydroxyl group .
Spectroscopic Data
While explicit spectroscopic data for 2,3,4,5-tetrafluorophenol are scarce, studies on analogous fluorophenols provide insights. For example, nuclear magnetic resonance (NMR) of fluorophenols typically shows distinct shifts depending on substitution patterns. In 2,3,5,6-tetrafluorophenol, NMR resonances appear between -138 ppm and -152 ppm . Similar shifts are expected for 2,3,4,5-tetrafluorophenol, though exact values remain uncharacterized.
Physicochemical Properties
Acidity and Reactivity
The pKa of 2,3,4,5-tetrafluorophenol is predicted to be ~5.46 , slightly lower than phenol (pKa 9.95) due to electron-withdrawing fluorine substituents stabilizing the deprotonated phenoxide ion. This enhanced acidity facilitates its use in nucleophilic aromatic substitution reactions.
Synthetic Routes and Challenges
Existing Methods for Fluorophenol Synthesis
While no direct synthesis of 2,3,4,5-tetrafluorophenol is documented in the provided sources, methods for analogous compounds involve:
-
Halogen Exchange Reactions: Using precursors like pentafluorobenzoic acid with sodium acetate in dimethylformamide (DMF), followed by acid hydrolysis .
-
Directed Fluorination: Electrophilic fluorination of phenol derivatives using reagents like Selectfluor™.
Applications in Research and Industry
Pharmaceutical Intermediate
Fluorophenols serve as precursors for bioactive molecules. For example, 2,3,5,6-tetrafluorophenol is used in synthesizing kinase inhibitors . The 2,3,4,5 isomer could similarly act as a building block for fluorinated drug candidates.
Materials Science
The compound’s electron-deficient aromatic ring makes it a candidate for:
-
Liquid Crystals: As a core structure for fluorinated mesogens.
-
Polymer Additives: Enhancing thermal stability in fluoropolymers.
Environmental Studies
Microbial degradation studies using NMR, as demonstrated for 2-, 3-, and 4-fluorophenols , could be extended to 2,3,4,5-tetrafluorophenol to assess biodegradation pathways.
Regulatory and Environmental Status
Regulatory Listings
Environmental Persistence
Fluorophenols are resistant to abiotic degradation due to strong C-F bonds. Microbial degradation, as observed in Exophiala jeanselmei for 4-fluorophenol , may offer a bioremediation pathway, though this remains untested for the 2,3,4,5 isomer.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing isomer-selective routes to 2,3,4,5-tetrafluorophenol.
-
Spectroscopic Characterization: Full , , and NMR assignments.
-
Toxicological Profiling: Acute and chronic toxicity studies to inform safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume